molecular formula C11H14N2O3S B14629265 N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide CAS No. 56793-49-8

N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide

Cat. No.: B14629265
CAS No.: 56793-49-8
M. Wt: 254.31 g/mol
InChI Key: LUUSKLRFOAXIFC-UHFFFAOYSA-N
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Description

N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide is an organic compound with a complex structure that includes a phenyl ring, an acetamide group, and a sulfonamide group

Preparation Methods

The synthesis of N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often require specialized equipment and rigorous quality control to ensure consistency and safety in the production process.

Chemical Reactions Analysis

N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide can be compared with other similar compounds, such as:

    N-{4-[Benzyl(methyl)sulfamoyl]phenyl}acetamide: This compound has a benzyl group instead of an ethenyl group, which may result in different chemical and biological properties.

    N-{4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}acetamide: This compound has an additional sulfonamide group, which may enhance its biological activity and specificity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

CAS No.

56793-49-8

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

N-[4-[ethenyl(methyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C11H14N2O3S/c1-4-13(3)17(15,16)11-7-5-10(6-8-11)12-9(2)14/h4-8H,1H2,2-3H3,(H,12,14)

InChI Key

LUUSKLRFOAXIFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C=C

Origin of Product

United States

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